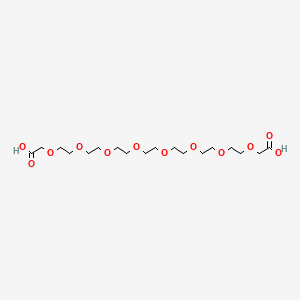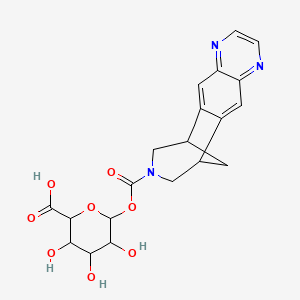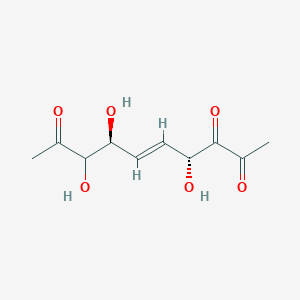
N-Boc Desmethyl Fluvoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc Desmethyl Fluvoxamine is a chemical compound with the molecular formula C19H27F3N2O4 and a molecular weight of 404.42 g/mol . It is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the desmethyl fluvoxamine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group can be achieved using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or solid acid catalysts
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, oxalyl chloride in methanol, or solid acid catalysts in THF at elevated temperatures
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine or sodium bicarbonate.
Major Products Formed
Deprotection: Desmethyl fluvoxamine is the primary product formed after the removal of the Boc group.
Substitution: Various substituted derivatives of desmethyl fluvoxamine, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Boc Desmethyl Fluvoxamine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-Boc Desmethyl Fluvoxamine is closely related to that of fluvoxamine. It functions primarily by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane . This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft and improved mood regulation . Additionally, fluvoxamine and its derivatives, including this compound, act as agonists for the sigma-1 receptor, which modulates inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluvoxamine: The parent compound, used as an SSRI for treating OCD and depression.
Desmethyl Fluvoxamine: A metabolite of fluvoxamine with similar pharmacological properties.
Desmethylimipramine: Another antidepressant with a different mechanism of action, primarily inhibiting the reuptake of norepinephrine.
Uniqueness
N-Boc Desmethyl Fluvoxamine is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions . This makes it a valuable intermediate in organic synthesis and a useful tool in pharmacological research.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGJPRJLRYOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

